molecular formula C12H14O3S B556880 2-[(Acetylthio)methyl]-3-phenylpropionic Acid CAS No. 80969-99-9

2-[(Acetylthio)methyl]-3-phenylpropionic Acid

Cat. No.: B556880
CAS No.: 80969-99-9
M. Wt: 238.3 g/mol
InChI Key: BCAAXVOKLXDSPD-UHFFFAOYSA-N
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Description

2-[(Acetylthio)methyl]-3-phenylpropionic Acid is a derivative of the 2-arylpropionic acid family, which includes several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are characterized by a chiral center and are known for their anti-inflammatory, analgesic, and antipyretic properties.

Preparation Methods

The synthesis of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid involves several stepsThe reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-[(Acetylthio)methyl]-3-phenylpropionic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the acetylthio group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The acetylthio group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

2-[(Acetylthio)methyl]-3-phenylpropionic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: As a derivative of NSAIDs, it is investigated for its potential therapeutic applications in treating pain and inflammation.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

2-[(Acetylthio)methyl]-3-phenylpropionic Acid can be compared with other similar compounds such as:

    Ibuprofen: Another 2-arylpropionic acid derivative with similar anti-inflammatory and analgesic properties.

    Naproxen: Known for its longer duration of action compared to ibuprofen.

    Ketoprofen: Exhibits potent anti-inflammatory effects but may have a higher risk of gastrointestinal side effects.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of NSAIDs.

Properties

IUPAC Name

2-(acetylsulfanylmethyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAAXVOKLXDSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91702-98-6
Record name 2-[(Acetylthio)methyl]-3-phenylpropionic Acid
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